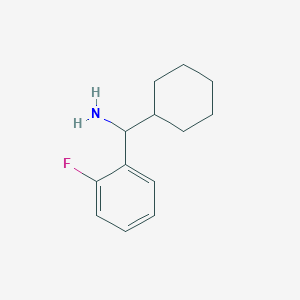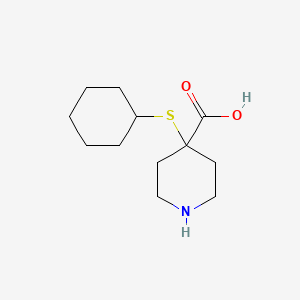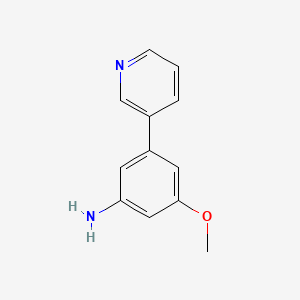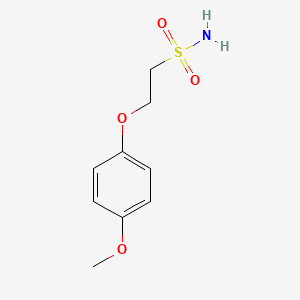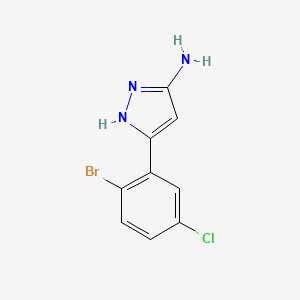
3-Amino-5-(2-bromo-5-chlorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-5-chlorophenyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-bromo-5-chlorophenylhydrazine with an appropriate pyrazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine: In medicine, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the industrial sector for the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
- 2-Bromo-5-chlorophenylhydrazine
- 5-Bromo-2-chlorophenol
- 2-Bromobenzoyl chloride
Comparison: Compared to similar compounds, 5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine exhibits unique properties due to the presence of the pyrazole ring. This ring structure enhances its reactivity and allows for the formation of more complex molecules. Additionally, the combination of bromine and chlorine atoms provides distinct electronic and steric effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7BrClN3 |
|---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
5-(2-bromo-5-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
DFXXXSPOBPOTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


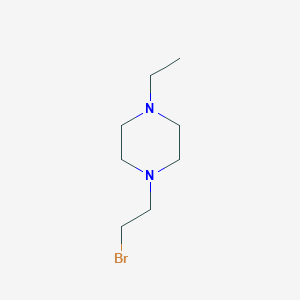



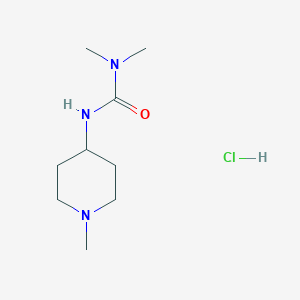
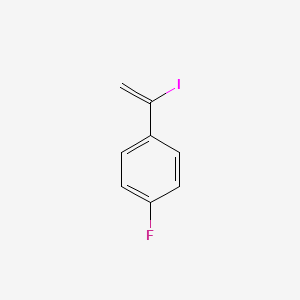
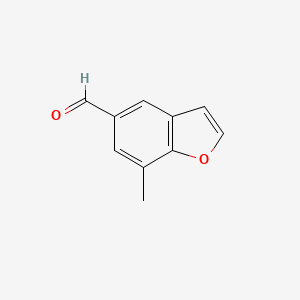

![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
